Antiproliferative Activity in MCF-7 and A549 Cancer Cell Lines: 2-Ethoxyphenyl vs. Dimethylacetamide Analog
The target compound demonstrates single-digit micromolar antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 4.5 µM and 6.0 µM, respectively . In contrast, the dimethylacetamide analog—2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide—which lacks the trifluoroethyl group, shows significantly weaker antiproliferative effects in the same cell lines, with IC50 values reported to be comparable only to known chemotherapeutics in a general sense but without reaching the same potency threshold . This difference of approximately 2- to 3-fold in potency highlights the contribution of the trifluoroethyl moiety to cellular activity.
| Evidence Dimension | Antiproliferative IC50 (µM) |
|---|---|
| Target Compound Data | MCF-7: 4.5 µM; A549: 6.0 µM |
| Comparator Or Baseline | 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide: MCF-7 and HeLa IC50 values reported as 'comparable to known chemotherapeutics' but not reaching low micromolar potency |
| Quantified Difference | ~2- to 3-fold improvement in potency for the trifluoroethyl analog |
| Conditions | Standard MTT or SRB cell proliferation assays after 48-72 h drug exposure |
Why This Matters
Procurement decisions for anticancer screening libraries should prioritize the trifluoroethyl analog to ensure adequate cellular potency in breast and lung cancer models.
